molecular formula C9H10N2O2 B14159151 n-Nitroso-n-phenylpropanamide CAS No. 22071-70-1

n-Nitroso-n-phenylpropanamide

Cat. No.: B14159151
CAS No.: 22071-70-1
M. Wt: 178.19 g/mol
InChI Key: XIPYCKIKMJHBIR-UHFFFAOYSA-N
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Description

n-Nitroso-n-phenylpropanamide: is an organic compound belonging to the class of nitroso compounds. These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom. This compound is of particular interest due to its potential applications in various fields, including chemistry, biology, and medicine. it is also known for its potential carcinogenic properties, which necessitates careful handling and study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Nitroso-n-phenylpropanamide typically involves the nitrosation of n-phenylpropanamide. One common method is the reaction of n-phenylpropanamide with nitrous acid (HNO2) or its derivatives under acidic conditions. The reaction can be represented as follows:

C6H5CH2CONH2 + HNO2 → C6H5CH2CON(NO)H + H2O\text{C6H5CH2CONH2 + HNO2 → C6H5CH2CON(NO)H + H2O} C6H5CH2CONH2 + HNO2 → C6H5CH2CON(NO)H + H2O

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers a broad substrate scope, metal and acid-free conditions, and excellent yields .

Chemical Reactions Analysis

Types of Reactions: n-Nitroso-n-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can participate in substitution reactions, particularly electrophilic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions often involve the use of acids or bases to facilitate the reaction.

Major Products:

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

n-Nitroso-n-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Nitroso-n-phenylpropanamide involves its metabolic activation to form reactive intermediates. These intermediates can alkylate DNA, leading to the formation of DNA adducts and subsequent mutations. This process is a key factor in its carcinogenicity. The molecular targets include DNA bases, and the pathways involved are primarily related to DNA repair and replication .

Comparison with Similar Compounds

  • n-Nitrosodimethylamine (NDMA)
  • n-Nitrosodiethylamine (NDEA)
  • n-Nitrosodibutylamine (NDBA)

Comparison: n-Nitroso-n-phenylpropanamide is unique due to its specific structure, which includes a phenyl group attached to the nitrogen atom. This structural feature influences its reactivity and biological activity. Compared to other nitrosamines, it may exhibit different metabolic pathways and carcinogenic potentials .

Conclusion

This compound is a compound of significant interest due to its diverse applications and potential risks. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds is crucial for advancing research and ensuring safe handling practices.

Properties

CAS No.

22071-70-1

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-nitroso-N-phenylpropanamide

InChI

InChI=1S/C9H10N2O2/c1-2-9(12)11(10-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

XIPYCKIKMJHBIR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)N=O

Origin of Product

United States

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